Cyclohexanecarboxylic acid, 1-phenoxy-, ethyl ester
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Overview
Description
Ethyl 1-phenoxycyclohexanecarboxylate is an organic compound with the molecular formula C15H20O3. It is an ester derived from 1-phenoxycyclohexanecarboxylic acid and ethanol. This compound is known for its unique chemical structure, which includes a cyclohexane ring bonded to a phenoxy group and an ethyl ester functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-phenoxycyclohexanecarboxylate typically involves the esterification of 1-phenoxycyclohexanecarboxylic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of ethyl 1-phenoxycyclohexanecarboxylate can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-phenoxycyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 1-phenoxycyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-phenoxycyclohexanecarboxylate involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and ethanol. This hydrolysis reaction is catalyzed by esterases, which are enzymes found in various biological systems. The phenoxy group can also interact with aromatic receptors, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Similar ester functional group but with a benzene ring instead of a cyclohexane ring.
Methyl 1-phenoxycyclohexanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Cyclohexanecarboxylic acid, 1-phenoxy-, ethyl ester: Another name for ethyl 1-phenoxycyclohexanecarboxylate.
Uniqueness
Ethyl 1-phenoxycyclohexanecarboxylate is unique due to its combination of a cyclohexane ring and a phenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
71404-08-5 |
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Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
ethyl 1-phenoxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H20O3/c1-2-17-14(16)15(11-7-4-8-12-15)18-13-9-5-3-6-10-13/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3 |
InChI Key |
ZLDNKWIUKMOMHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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